An In-depth Technical Guide to 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate: Physicochemical Properties, Synthesis, and Applications
An In-depth Technical Guide to 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective application.
Introduction: A Molecule of Interest
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate is a bifunctional organic compound featuring a benzodioxepin scaffold and a highly reactive isocyanate group. The benzodioxepin moiety is a recognized structural motif in various biologically active compounds, while the isocyanate group serves as a versatile handle for covalent modification of biomolecules and polymers. This unique combination makes it a valuable building block in drug discovery, particularly for the development of targeted covalent inhibitors and bioconjugates.
The reactivity of the isocyanate group allows for the formation of stable urea and carbamate linkages with amine and hydroxyl functionalities, respectively, which are abundant in biological systems. This property is leveraged in the design of molecules that can irreversibly bind to their biological targets, offering potential advantages in terms of potency and duration of action.
Caption: Chemical structure of 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate is not extensively reported in the literature, the following table summarizes its known and estimated properties.
| Property | Value | Source |
| IUPAC Name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate | - |
| CAS Number | 368869-87-8 | [1][2] |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| Appearance | Not reported (likely a solid or liquid at room temperature) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) and reactive with protic solvents (e.g., water, alcohols). | General isocyanate reactivity |
| Stability | Sensitive to moisture and nucleophiles. Should be stored under an inert atmosphere. | General isocyanate reactivity |
Note: Some physical properties are not available in the cited literature and are estimated based on the general characteristics of similar aromatic isocyanates.
Synthesis and Purification
The synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate can be achieved through several established methods for isocyanate formation. The most common and practical laboratory-scale syntheses involve the Curtius rearrangement of an acyl azide or the phosgenation of the corresponding primary amine.[3][4]
Proposed Synthetic Route: Curtius Rearrangement
The Curtius rearrangement provides a phosgene-free method for the synthesis of isocyanates from carboxylic acids.[5][6][7][8][9] The precursor, 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, is commercially available.
Caption: Proposed synthetic workflow via Curtius rearrangement.
Experimental Protocol:
-
Acyl Chloride Formation: To a solution of 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Acyl Azide Formation: In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it to a biphasic mixture of the crude acyl chloride solution and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Stir vigorously at 0 °C for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the acyl chloride.
-
Curtius Rearrangement: Carefully separate the organic layer containing the acyl azide. Caution: Acyl azides can be explosive and should be handled with extreme care. The organic solution is then heated to reflux (typically 60-100 °C) in a well-ventilated fume hood. The rearrangement is accompanied by the evolution of nitrogen gas. The reaction is complete when gas evolution ceases.
-
Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude isocyanate can be purified by vacuum distillation or chromatography on silica gel using a non-protic eluent system (e.g., hexanes/ethyl acetate).
Causality behind Experimental Choices:
-
The use of anhydrous solvents is critical to prevent the hydrolysis of the acyl chloride and the final isocyanate product.
-
The Curtius rearrangement is a thermally induced process; therefore, careful heating is required. The choice of solvent will dictate the reaction temperature.
-
The purification method should be chosen carefully to avoid decomposition of the isocyanate.
Chemical Reactivity
The isocyanate group is a highly electrophilic moiety, making it susceptible to attack by a wide range of nucleophiles.[10][11][12] This reactivity is the cornerstone of its utility in various applications.
Caption: Key reactions of the isocyanate functional group.
-
Reaction with Amines: Isocyanates react readily with primary and secondary amines to form stable urea derivatives. This reaction is rapid and typically does not require a catalyst.
-
Reaction with Alcohols: In the presence of a catalyst (e.g., tertiary amines or organotin compounds), isocyanates react with alcohols to form carbamate (urethane) linkages.[13][14]
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to the corresponding primary amine and carbon dioxide.[3] This reaction is often undesirable in synthetic applications and necessitates the use of anhydrous conditions.
Analytical Characterization
The identity and purity of 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate can be confirmed using a combination of spectroscopic and chromatographic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for the identification of the isocyanate functional group, which exhibits a strong and characteristic absorption band.[15][16][17][18]
Experimental Protocol:
-
Prepare a thin film of the neat compound (if liquid) between two salt plates (e.g., NaCl or KBr) or acquire the spectrum of a solution in a suitable anhydrous solvent (e.g., DCM) in an IR-transparent cell.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
The presence of a strong, sharp absorption peak in the region of 2250-2275 cm⁻¹ is indicative of the N=C=O stretching vibration of the isocyanate group.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the overall structure of the molecule.[19][20][21][22]
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons of the benzodioxepin ring system.
-
In the ¹³C NMR spectrum, the carbon of the isocyanate group typically appears in the range of 120-130 ppm .
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of isocyanates.[23][24][25][26][27] Due to their high reactivity, isocyanates are often derivatized prior to analysis to form more stable and easily detectable compounds.
Experimental Protocol (with derivatization):
-
Derivatization: React a known amount of the isocyanate sample with a derivatizing agent such as 1-(2-pyridyl)piperazine (1,2-PP) or dibutylamine (DBA) in an appropriate solvent.[23]
-
Chromatographic Conditions:
-
Column: A reversed-phase C8 or C18 column is typically used.[23]
-
Mobile Phase: A gradient of acetonitrile and water or a buffer is commonly employed.
-
Detection: UV detection is suitable for the derivatized products.
-
-
Analysis: Inject the derivatized sample into the HPLC system and analyze the chromatogram for the presence of the main product peak and any impurities. Purity can be determined by the relative peak areas.
Safety and Handling Precautions
Aromatic isocyanates are potent respiratory and dermal sensitizers and should be handled with extreme caution in a well-ventilated chemical fume hood.[28][29][30]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat. For operations with a higher risk of aerosol generation, a full-face respirator with an appropriate cartridge is recommended.[29]
-
Engineering Controls: All work with isocyanates should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Spill and Waste Management: In case of a spill, decontaminate the area with a solution of 5% sodium carbonate, 5% non-ionic surfactant, and 90% water. Dispose of all isocyanate-containing waste in a designated, sealed container according to institutional guidelines.[28]
Applications in Drug Discovery
The unique reactivity of 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate makes it a valuable tool in drug discovery and development.
-
Covalent Inhibitors: The isocyanate group can act as a "warhead" to form a covalent bond with nucleophilic residues (e.g., serine, threonine, lysine) in the active site of a target protein. This can lead to irreversible inhibition and prolonged pharmacological effects.
-
Bioconjugation: This compound can be used as a linker to attach small molecules, peptides, or other moieties to proteins or antibodies. This is a key strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
-
Prodrug Design: The isocyanate functionality can be masked in a prodrug formulation, which is then converted to the active isocyanate in vivo. This approach can improve the pharmacokinetic properties and reduce the off-target toxicity of a drug.
References
-
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-
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-
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-
Sabtech Machine. Introduction to the Phosgenation Process for Amine--Basic Principles. Available from: [Link]
-
ResearchGate. Determination of Isocyanates in Workplace Atmosphere by HPLC. Available from: [Link]
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-
AZoM. Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Available from: [Link]
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General approach to prepare polymers bearing pendant isocyanate groups. Available from: [Link]
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Wikipedia. Curtius rearrangement. Available from: [Link]
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-
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Specac Ltd. Quantification with the Pearl FTIR accessory. Available from: [Link]
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Chemcasts. Properties of 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid. Available from: [Link]
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DOD Technologies. Isocyanates: Understanding the Risks and Staying Safe. Available from: [Link]
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ResearchGate. ¹H NMR spectrum of HDI polyisocyanates. Available from: [Link]
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ResearchGate. 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Available from: [Link]
-
Semantic Scholar. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Available from: [Link]
-
DTIC. 13C Solution NMR Spectra of Poly(ether)urethanes. Available from: [Link]
-
PubMed Central. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Available from: [Link]
-
ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Available from: [Link]
-
RSC Publishing. Isocyanate-based multicomponent reactions. Available from: [Link]
-
SemOpenAlex. The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. Further evidence relating to the anomalous effect of dialkylanilines in the base-catalysed reaction. Available from: [Link]
-
Semantic Scholar. Catalyst-free synthesis of novel 1,5- benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four- component reactions. Available from: [Link]
-
PubMed Central. Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. Available from: [Link]
-
PubChem. 3,4-dihydro-2H-1,5-benzodioxepine. Available from: [Link]
-
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-
Axsyn. 2H-1,5-Benzodioxepin,3,4-dihydro-7-isocyanato-;368869-87-8. Available from: [Link]
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